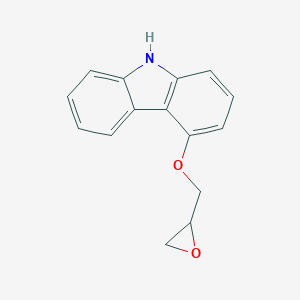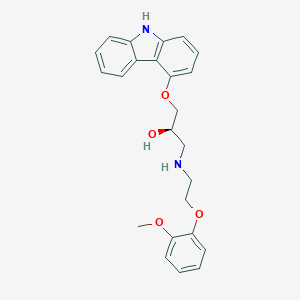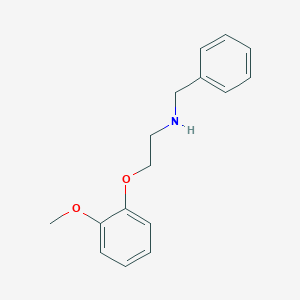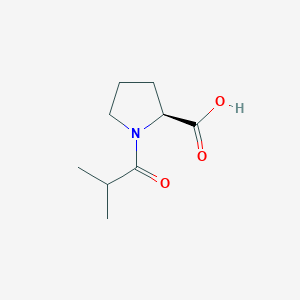
(S)-カルベジロール
概要
説明
(S)-BM 14190は、(S)-カルベジロールとしても知られており、カルベジロールのS-エナンチオマーです。これは、非選択的ベータおよびアルファ1アドレナリン受容体遮断薬です。 この化合物は、主に心血管疾患の治療に使用され、特にドキソルビシン誘発性の血管または心臓毒性に対する保護効果があります .
科学的研究の応用
(S)-BM 14190 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enantiomeric separation and chiral synthesis.
Biology: Investigated for its effects on cellular signaling pathways and its protective effects against oxidative stress.
Medicine: Used in the development of treatments for cardiovascular diseases, particularly for its ability to mitigate the cardiotoxic effects of chemotherapeutic agents like Doxorubicin.
作用機序
(S)-BM 14190は、ベータおよびアルファ1アドレナリン受容体を遮断することで作用を発揮します。この作用は、心拍数と血圧の低下につながり、心血管ストレスに対する保護効果を提供します。 この化合物は、PI3K / AKT / eNOS経路も活性化し、スーパーオキシドジスムターゼやカタラーゼなどの抗酸化酵素の活性を高め、それによって酸化ストレスを軽減し、細胞死を防ぎます .
類似化合物:
®-カルベジロール: カルベジロールのR-エナンチオマーであり、(S)-BM 14190とは異なる薬理学的特性を持っています。
カルベジロールリン酸ヘミハイドレート: カルベジロールの塩の形であり、溶解性と安定性が向上しています。
(S)-カルベジロール-d4: 代謝経路を研究するために研究で使用される(S)-カルベジロールの重水素化形です.
独自性: (S)-BM 14190は、R-エナンチオマーとは異なる薬理学的効果をもたらす、特定のエナンチオマーの形のために独自です。 ドキソルビシン誘発性の心臓毒性に対する保護効果と、PI3K / AKT / eNOS経路の活性化により、研究および臨床設定の両方で貴重な化合物となっています .
準備方法
合成ルートと反応条件: (S)-BM 14190の合成には、ラセミカルベジロールの分割が含まれます。ラセミ混合物は、キラルクロマトグラフィーまたはキラル酸とのジアステレオマー塩を形成し、その後結晶化することで、エナンチオマーに分割されます。 特定の反応条件には、ジメチルスルホキシド(DMSO)などの溶媒の使用と、溶解性を高めるための超音波の使用が含まれます .
工業生産方法: 工業規模では、(S)-BM 14190の製造は、同様の原理に従いますが、大規模合成に最適化された条件で行われます。これには、分解プロセスに高性能液体クロマトグラフィー(HPLC)を使用し、結晶化段階に大型反応器を使用することが含まれます。 次に、化合物は制御された条件下で精製および乾燥され、高い純度と安定性が確保されます .
化学反応の分析
反応の種類: (S)-BM 14190は、次のようないくつかのタイプの化学反応を受けます。
還元: この反応は、通常、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用して、酸素の除去または水素の付加を伴います。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロゲン、求核試薬。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究への応用
(S)-BM 14190は、次のような幅広い科学研究への応用があります。
化学: エナンチオマー分離およびキラル合成の研究のためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響と、酸化ストレスに対する保護効果について調査されています。
医学: 心血管疾患の治療法の開発に使用され、特にドキソルビシンなどの化学療法薬の心臓毒性効果を軽減する能力があります。
類似化合物との比較
®-Carvedilol: The R-enantiomer of Carvedilol, which has different pharmacological properties compared to (S)-BM 14190.
Carvedilol phosphate hemihydrate: A salt form of Carvedilol with enhanced solubility and stability.
(S)-Carvedilol-d4: A deuterated form of (S)-Carvedilol used in research to study metabolic pathways.
Uniqueness: (S)-BM 14190 is unique due to its specific enantiomeric form, which provides distinct pharmacological effects compared to its R-enantiomer. Its ability to protect against Doxorubicin-induced cardiotoxicity and its activation of the PI3K/AKT/eNOS pathway make it a valuable compound in both research and clinical settings .
特性
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241749 | |
| Record name | (S)-Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95094-00-1 | |
| Record name | (-)-Carvedilol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95094-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carvedilol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095094001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARVEDILOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW13D96IND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)










